2-Chloro-4-(fluoromethyl)-1-iodobenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

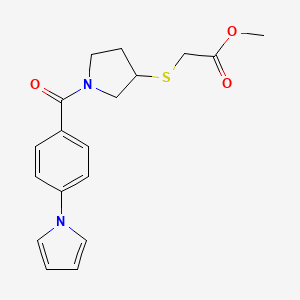

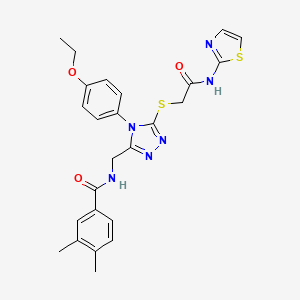

“2-Chloro-4-(fluoromethyl)-1-iodobenzene” is likely a halogenated aromatic compound, specifically a derivative of benzene. It contains a benzene ring with three substituents: a chlorine atom, a fluoromethyl group, and an iodine atom .

Synthesis Analysis

While the specific synthesis pathway for “this compound” isn’t available, similar compounds are often synthesized through halogenation reactions . For instance, N-Fluoropyridinium salts are efficient precursors in the synthesis of substituted 2-fluoropyridines .Molecular Structure Analysis

The molecular structure of “this compound” would likely involve a benzene ring with the three substituents attached at the 2nd, 4th, and 1st positions . Quantum chemical calculations can be used to predict the optimized geometry .科学的研究の応用

Organometallic Chemistry and Catalysis

- Transition-Metal-Based Catalysis: Fluorinated benzenes like 2-Chloro-4-(fluoromethyl)-1-iodobenzene are used in organometallic chemistry due to their weak π-electron donating ability, allowing them to act as non-coordinating solvents or readily displaced ligands in transition metal catalysis. Their fluorine substituents influence binding strength and chemical reactivity, offering pathways for C-H and C-F bond activation using transition metal complexes (Pike, Crimmin, & Chaplin, 2017).

Synthetic Chemistry

- Regioselective Intramolecular Arylthiolations: 2-Fluoro and 2-chloro aryl thioureas, derivatives of halogenated benzenes, participate in regioselective intramolecular C-S bond formation under Cu(I) and Pd(II) catalysis, demonstrating the versatility of halogenated benzenes in facilitating novel bond formations (Sahoo, Banerjee, Chakraborty, & Patel, 2012).

- Photodissociation Channels: Studies on monohalobenzenes, including fluorobenzene and chlorobenzene, have shown their potential in understanding excited state properties and photodissociation, which is relevant for designing materials with specific light-absorbing or emitting properties (Liu, Persson, & Lunell, 2004).

Material Science

- Fluorination Techniques: The development of methods for direct fluorination of organic compounds, including those related to this compound, enhances the synthesis of fluorinated materials, which are crucial in various applications such as pharmaceuticals and agrochemicals (Kitamura, Kuriki, Morshed, & Hori, 2011).

Analytical and Physical Chemistry

- Vibrational Spectroscopy: The study of vibrational spectra of halobenzene cations, including those structurally related to this compound, helps in understanding the ionization energies and electronic states of halogenated benzenes, providing insights into their physical and chemical properties (Kwon, Kim, & Kim, 2002).

Safety and Hazards

将来の方向性

While the future directions for “2-Chloro-4-(fluoromethyl)-1-iodobenzene” are not available, the development of fluorinated chemicals has been steadily increased over the past 50 years. Many fluorinated medicinal and agrochemical candidates have been discovered, and the interest toward development of fluorinated chemicals has been steadily increased .

特性

IUPAC Name |

2-chloro-4-(fluoromethyl)-1-iodobenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFI/c8-6-3-5(4-9)1-2-7(6)10/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXOFHBGUCKCIDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CF)Cl)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFI |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.47 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-chloro-5-{[2-(1H-pyrazol-4-yl)piperidin-1-yl]methyl}pyridine-3-carboxylate](/img/structure/B2929810.png)

![2-(2,6-dimethylmorpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2929812.png)

![N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-phenylacetamide](/img/structure/B2929815.png)

![3-(2,6-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2929817.png)

![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide](/img/structure/B2929818.png)

![4-Chloro-2-[3-(trifluoromethyl)phenyl]phenol](/img/structure/B2929819.png)

![1-(4-methylphenyl)-5-oxo-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}pyrrolidine-3-carboxamide](/img/structure/B2929826.png)

![(E)-3-[4-(2-chlorophenoxy)-3-nitrophenyl]prop-2-enoic acid](/img/structure/B2929828.png)